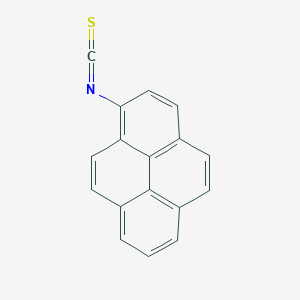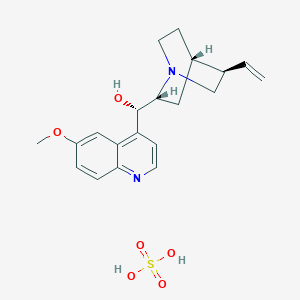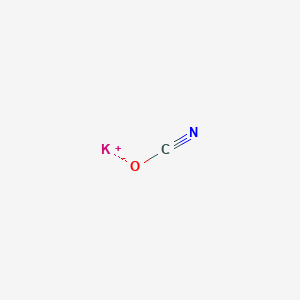
Kaliumcyanat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium cyanate, also known as potassium salt of isocyanic acid, is an inorganic compound with the chemical formula KCNO. It is a white, crystalline solid that is highly soluble in water, and is often used in laboratory and industrial settings as an oxidizing agent. Potassium cyanate is also used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and as a reagent in biochemical and chemical analysis.
Wissenschaftliche Forschungsanwendungen
Organische Synthesen
Kaliumcyanat wird als Grundstoff für verschiedene organische Synthesen verwendet, darunter Harnstoffderivate, Semicarbazide, Carbamate und Isocyanate . Zum Beispiel wird es zur Herstellung des Medikaments Hydroxyharnstoff verwendet .
Wärmebehandlung von Metallen
This compound wird auch für die Wärmebehandlung von Metallen verwendet, insbesondere in einem Verfahren, das als ferritisches Nitrocarburieren bekannt ist . Dieses Verfahren dient dazu, die mechanischen und Korrosionseigenschaften von Metallen zu verbessern.
Therapeutische Anwendungen
This compound wurde verwendet, um den Prozentsatz der Sichelzellen unter bestimmten Bedingungen zu reduzieren, und hat auch die Anzahl der Missbildungen erhöht . In einer wässrigen Lösung hat es die irreversible Sichelzellbildung von Hämoglobinen mit menschlichen Erythrozyten während der Deoxygenierung in vitro verhindert .
Veterinärmedizin
Tierärzte haben this compound als nützlich befunden, da die Cyanatsalze und Isocyanate Parasitenerkrankungen sowohl bei Vögeln als auch bei Säugetieren behandeln können .
Landwirtschaft
This compound wirkt als Dünger, der das Wachstum und den Ertrag von Feldfrüchten wie Kartoffeln, Mais und Weizen steigert . Studien haben gezeigt, dass this compound die Aufnahme essentieller Nährstoffe erhöht, das Wurzelwachstum stimuliert und die Widerstandsfähigkeit der Pflanzen gegen Krankheiten und Schädlinge stärkt . Darüber hinaus hat sich gezeigt, dass es kostengünstiger und umweltfreundlicher ist als herkömmliche Düngemittel wie Ammoniumnitrat .
Antitumor-, Antiviral- und antimikrobielle Eigenschaften
Studien haben gezeigt, dass this compound Antitumor-, Antiviral- und antimikrobielle Eigenschaften besitzt, die bei der Behandlung verschiedener Krankheiten nützlich sein könnten
Wirkmechanismus
Target of Action
Potassium cyanate (KOCN) is an inorganic compound that has a wide range of targets in biological systems . It has been found to interact with hemoglobin in human erythrocytes, reducing the percentage of sickled erythrocytes under certain conditions . It also has been used in veterinary medicine, where the cyanate salts and isocyanates can treat parasite diseases in both birds and mammals .
Mode of Action
Potassium cyanate interacts with its targets through chemical reactions. For instance, in human erythrocytes, it prevents the sickling of hemoglobin during deoxygenization . This is achieved by the cyanate ion reacting with the N-terminal valine residues of the hemoglobin molecule, which inhibits the polymerization of deoxyhemoglobin S and thus prevents sickling .
Biochemical Pathways
Potassium cyanate affects various biochemical pathways. It is involved in the detoxification of cyanate in the body, a process that is catalyzed by the enzyme cyanase . Cyanase converts cyanate to ammonia and carbon dioxide in a bicarbonate-dependent reaction . The resulting ammonia and carbon dioxide can then be assimilated into other compounds in the body .
Pharmacokinetics
It is known that potassium cyanate is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its metabolism likely involves the action of the enzyme cyanase, as mentioned above .
Result of Action
The action of potassium cyanate results in various molecular and cellular effects. In human erythrocytes, it reduces the percentage of sickled cells, thereby alleviating the symptoms of sickle cell disease . In veterinary medicine, it can help treat parasite diseases in birds and mammals .
Action Environment
The action of potassium cyanate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the hydration status of the body . Furthermore, its reactivity suggests that it can interact with other chemicals in the body, potentially leading to different effects .
Safety and Hazards
Zukünftige Richtungen
The structure of a thermophilic fungal cyanase has aided the creation of a mutant enzyme with enhanced catalytic activity, and such enzymes may have the potential for biotechnological applications, including biotransformation and bioremediation . Other fungal cyanases with potentially high catalytic activity could also be predicted based on the Tl-Cyn structure, as the active site region among fungal cyanases are highly conserved .
Biochemische Analyse
Biochemical Properties
Potassium cyanate interacts with various biomolecules in biochemical reactions. For instance, it has been found that cyanase, an enzyme present in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This indicates that potassium cyanate can participate in biochemical reactions involving enzymes like cyanase .
Cellular Effects
Potassium cyanate can have significant effects on various types of cells and cellular processes. For instance, it has been found that potassium cyanate can inhibit germination and early seedling growth in Arabidopsis . Plants containing cyanases exhibited resistance to potassium cyanate stress, suggesting that one role of cyanases in plants is detoxification .
Molecular Mechanism
At the molecular level, potassium cyanate exerts its effects through various mechanisms. For instance, the cyanide ion, CN-, which is a part of potassium cyanate, can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Temporal Effects in Laboratory Settings
The effects of potassium cyanate can change over time in laboratory settings. For instance, it has been observed that the peaks attributed to cyanate in Raman spectra of aqueous solutions of potassium cyanate became less intense over time, while the peaks attributed to urea, carbamate, and carbonate enhanced greatly with the passage of time .
Dosage Effects in Animal Models
The effects of potassium cyanate can vary with different dosages in animal models. For instance, in a study on mice, it was found that the acute oral LD50s were determined to be between 9.9 and 11.8 mg/kg . The time to death was rapid and dose-dependent, and juvenile mice had a shorter mean time to death .
Metabolic Pathways
Potassium cyanate is involved in various metabolic pathways. For instance, cyanide, which is a part of potassium cyanate, is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of potassium cyanate can be achieved through the reaction of potassium hydroxide with urea.", "Starting Materials": ["Potassium hydroxide", "Urea"], "Reaction": [ "Dissolve urea in water to form a solution.", "Add potassium hydroxide to the solution and stir.", "Heat the mixture to 150-160°C for 2-3 hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with cold water and dry it to obtain potassium cyanate." ] } | |
CAS-Nummer |
590-28-3 |
Molekularformel |
CHKNO |
Molekulargewicht |
82.123 g/mol |
IUPAC-Name |
potassium;cyanate |
InChI |
InChI=1S/CHNO.K/c2-1-3;/h3H; |
InChI-Schlüssel |
NRONKADYZCLPCM-UHFFFAOYSA-N |
Isomerische SMILES |
C(#N)[O-].[K+] |
SMILES |
C(#N)[O-].[K+] |
Kanonische SMILES |
C(#N)O.[K] |
Color/Form |
White, crystalline powder Colorless crystals Tetragonal crystals |
Dichte |
2.056 |
melting_point |
315 °C |
Andere CAS-Nummern |
590-28-3 |
Piktogramme |
Irritant |
Haltbarkeit |
... /Unstable/ in presence of moisture ... Slowly hydrolyzed to ammonia and potassium bicarbonate. |
Löslichkeit |
Very slightly sol in alcohol In water, 6.3X10+5 mg/L @ 10 °C |
Synonyme |
KCNO KNCO KOCN potassium cyanate potassium cyanate, 13C,15N-labeled potassium cyanate, 13C-labeled potassium cyanate, 15N-labeled potassium cyanate, 18O-labeled potassium isocyanate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Potassium cyanate acts primarily through carbamylation, a process where it modifies proteins by reacting with their amino groups, particularly the N-terminal amino acids and lysine residues. [, , ] This modification can alter protein structure and function. [, ] For instance, potassium cyanate carbamylates the N-terminal valine residues of hemoglobin, increasing its affinity for oxygen. [] This alteration impacts the oxygen-carrying capacity of red blood cells, potentially affecting oxygen delivery to tissues. [, ] In other contexts, carbamylation can lead to enzyme inactivation [, ] or influence protein aggregation, as observed with crystallins in the eye lens. []
A: * Molecular formula: KOCN* Molecular weight: 81.11 g/mol* Spectroscopic data: Infrared (IR) spectroscopy is commonly employed to identify potassium cyanate. [, ] Key IR absorption bands characteristic of the cyanate ion (OCN-) include a strong band around 2170 cm-1 (asymmetric stretching vibration) and a weaker band around 1300 cm-1 (symmetric stretching vibration). []
A: While not a traditional catalyst, potassium cyanate can participate in reactions as a reagent and influence reaction outcomes. For instance, it has been shown to catalyze the transformation of 4-oxazolin-2-ones into 1-(2-oxoalkyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-triones. [] This reaction likely proceeds through the formation of N-(2-oxo-4-oxazolin-3-ylcarbonyl)-N,N′-diphenylurea derivatives as intermediates. [] Furthermore, potassium cyanate serves as a reagent in various organic synthesis reactions, including the preparation of urea derivatives [, , , ] and carbamates. [, , ]
ANone: This specific area requires further research. Current literature primarily focuses on experimental studies.
ANone: Potassium cyanate should be handled with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide detailed information on handling, storage, and potential hazards. As a general guideline, minimize exposure, wear appropriate personal protective equipment, and ensure proper ventilation when handling.
ANone: Research on potassium cyanate has largely focused on its in vitro effects. More detailed studies are needed to elucidate its ADME profile and establish its in vivo efficacy.
A: Potassium cyanate has shown in vitro efficacy in inhibiting erythrocyte sickling at low concentrations (0.01-0.10 M). [] Animal studies have demonstrated its potential to induce chronic inflammation in the peritoneum when injected intraperitoneally. [] Further research, particularly well-designed clinical trials, is necessary to establish its therapeutic potential and assess its safety profile in humans.
ANone: Essential resources include access to chemical databases, synthetic laboratories equipped for organic and inorganic synthesis, spectroscopic techniques like IR and NMR for characterization, and potentially computational chemistry software for modeling studies. Collaboration with research groups specializing in protein chemistry, material science, or drug development would also be beneficial.
A: Research on potassium cyanate spans disciplines like chemistry, materials science, and biology. Its use in organic synthesis has implications for drug discovery and materials development. [, , , , , , ] Furthermore, understanding its interaction with biological systems, particularly its protein-modifying properties, holds relevance for biochemistry and potentially medicine. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




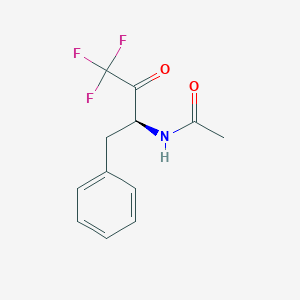


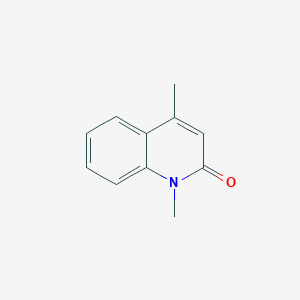
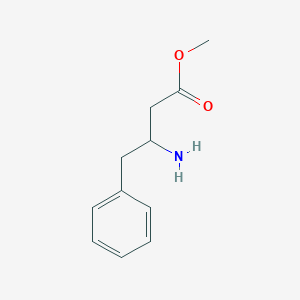

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)


